9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane
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Overview
Description
9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is considered a more feasible approach for large-scale synthesis due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound is similar in structure but contains a benzyl group, which may alter its biological activity.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate: This compound has a carboxylate group, which can influence its reactivity and solubility.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate:
Uniqueness
The uniqueness of 9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane lies in its spirocyclic structure, which provides a balance between flexibility and rigidity. This structural feature enhances its potential as a drug-like compound with diverse biological activities .
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
9-tert-butyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C13H25NO/c1-12(2,3)11-4-6-13(7-5-11)10-14-8-9-15-13/h11,14H,4-10H2,1-3H3 |
InChI Key |
RQHGXPQAEXMOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
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